molecular formula C9H9NO5 B8538350 3,5-Dimethoxy-2-nitro-benzaldehyde

3,5-Dimethoxy-2-nitro-benzaldehyde

Cat. No. B8538350
M. Wt: 211.17 g/mol
InChI Key: LHPBKYYZZYAKOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07560491B2

Procedure details

The 3,5-Dimethoxybenzaldehyde (0.5 g, 3 mmol) was added to 70% nitric acid (0.88 mL, 14.44 mmol) at 0° C. in portion. After stirring for 1 hour, the reaction mixture was quenched and extracted by water and CH2Cl2. The organic layers were combined and evaporated to give a residue, which was purified by flash chromatography (EtOAc:n-hexane=1:2.5) to give the brown crystals, yield 64%. mp 104.0-104.6° C., 1H NMR (500 MHz, CDCl3) δ 3.93 (s, 3H), 3.93 (s, 3H), 6.76 (d, J=2.4 Hz), 6.96 (d, J=2.4 Hz, 1H), 9.94 (s, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.88 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:11][CH3:12])[CH:10]=1)[CH:6]=[O:7].[N+:13]([O-])([OH:15])=[O:14]>>[CH3:12][O:11][C:9]1[C:8]([N+:13]([O-:15])=[O:14])=[C:5]([CH:4]=[C:3]([O:2][CH3:1])[CH:10]=1)[CH:6]=[O:7]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
COC=1C=C(C=O)C=C(C1)OC
Name
Quantity
0.88 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched
EXTRACTION
Type
EXTRACTION
Details
extracted by water and CH2Cl2
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a residue, which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (EtOAc:n-hexane=1:2.5)
CUSTOM
Type
CUSTOM
Details
to give the brown crystals, yield 64%

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC=1C(=C(C=O)C=C(C1)OC)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.